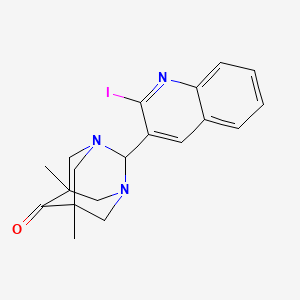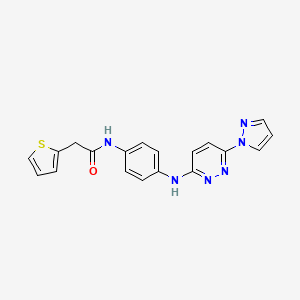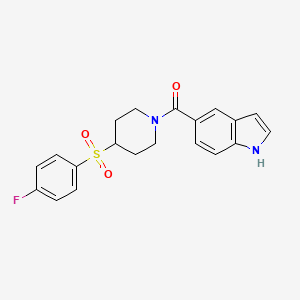
(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an indole group, a fluorophenyl group, a sulfonyl group, and a piperidinyl group . Indole is a heterocyclic compound that is a part of many biologically active compounds . The fluorophenyl group is a phenyl group with a fluorine atom attached, which can affect the reactivity and properties of the compound. The sulfonyl group is a common functional group in organic chemistry, and piperidine is a heterocyclic organic compound .
Molecular Structure Analysis
The indole group in the compound is aromatic, meaning it has a ring of atoms with delocalized electrons . The fluorophenyl group could potentially influence the compound’s reactivity and properties due to the electronegativity of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the groups present. For example, the presence of the indole group could potentially make the compound crystalline and colorless .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) explored the synthesis of difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some derivatives demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Radiosynthesis and In Vivo Evaluation
Blanckaert et al. (2005) reported on the synthesis, radiosynthesis, and in vivo evaluation of a compound for imaging the 5-HT2A receptor with SPECT, highlighting the compound's potential in neurological research (Blanckaert et al., 2005).
Proton Exchange Membranes for Fuel Cells
Research by Kim, Robertson, and Guiver (2008) focused on the synthesis of sulfonated poly(arylene ether sulfone)s for use as proton exchange membranes in fuel cells, indicating the relevance of such compounds in energy technologies (Kim, Robertson, & Guiver, 2008).
Structural and Antiproliferative Activity Analysis
Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity, demonstrating the potential of such compounds in cancer research (Prasad et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-2-4-17(5-3-16)27(25,26)18-8-11-23(12-9-18)20(24)15-1-6-19-14(13-15)7-10-22-19/h1-7,10,13,18,22H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWMEDBYKSSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)
![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)
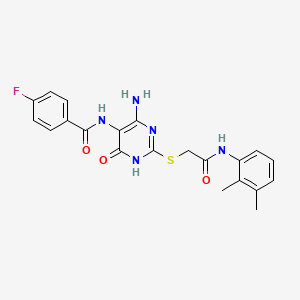
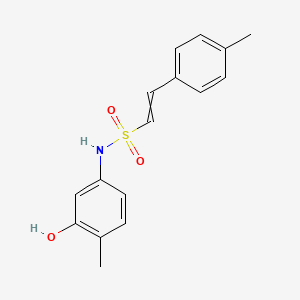
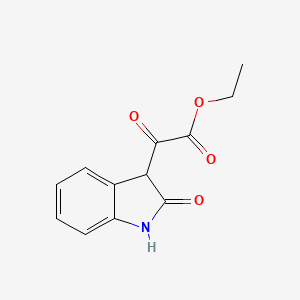
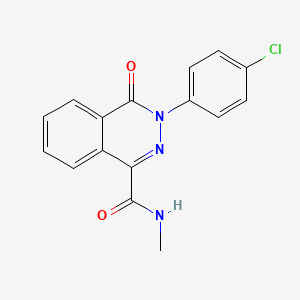

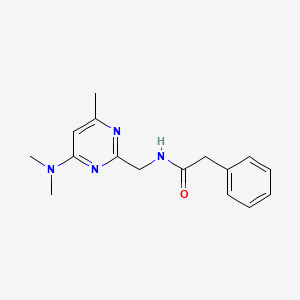
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)
![4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2779391.png)
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)
